molecular formula C27H28N6O3S B612018 bpr1j-097 CAS No. 1327167-19-0

bpr1j-097

Cat. No.: B612018
CAS No.: 1327167-19-0
M. Wt: 516.61
InChI Key: RRKKHABFIOHAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BPR1J-097 is a novel small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the differentiation and survival of haematopoietic stem cells in the bone marrow. This compound has shown potent inhibitory activity against acute myeloid leukaemia (AML) cells, particularly those with FLT3 mutations .

Scientific Research Applications

BPR1J-097 has several scientific research applications, including:

    Chemistry: The compound is used as a tool to study the structure-activity relationships of FLT3 inhibitors and to develop new inhibitors with improved properties.

    Biology: this compound is used to investigate the role of FLT3 in the differentiation and survival of haematopoietic stem cells and to study the molecular mechanisms underlying FLT3-driven AML.

    Medicine: The compound is being developed as a potential therapeutic agent for the treatment of AML, particularly in patients with FLT3 mutations. It has shown promising results in preclinical studies and is being further evaluated in clinical trials.

    Industry: This compound is used in the pharmaceutical industry as a lead compound for the development of new FLT3 inhibitors and other targeted therapies for cancer

Mechanism of Action

Target of Action

BPR1J-097, also known as N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide, is a potent inhibitor of the human Fms-like tyrosine kinase 3 (FLT3) . FLT3 is a cell surface receptor belonging to the class III receptor tyrosine kinase family and plays a pivotal role in the differentiation and survival of hematopoietic stem cells in the bone marrow .

Mode of Action

This compound inhibits FLT3 kinase activity, with the 50% inhibitory concentration (IC50) ranging from 1 to 10 nM . It inhibits FLT3/signal transducer and activator of transcription 5 (STAT5) phosphorylation . This inhibition triggers apoptosis in FLT3-driven acute myeloid leukemia (AML) cells .

Biochemical Pathways

Activating mutations of FLT3 result in constitutive FLT3 tyrosine kinase activity, leading to the activation of downstream signal molecules, including STAT5, Ras, MAPK, PI3K, and Akt . These molecules subsequently stimulate the survival and proliferation of leukemic cells . This compound’s inhibition of FLT3 disrupts these pathways, leading to the death of the leukemic cells .

Pharmacokinetics

This compound has shown favorable pharmacokinetic properties . The compound’s 50% growth inhibition concentrations (GC50s) were 21±7 and 46±14nM for MOLM-13 and MV4-11 cells, respectively

Result of Action

The inhibition of FLT3 by this compound results in pronounced dose-dependent tumor growth inhibition and regression in FLT3-driven AML murine xenograft models . It triggers apoptosis in FLT3-driven AML cells, leading to the death of these cells .

Action Environment

The action of this compound is influenced by the biological environment in which it is administered. For instance, the compound exhibits potent growth-inhibitory effects on FLT3-ITD leukemic cells . .

Biochemical Analysis

Biochemical Properties

BPR1J-097 plays a crucial role in biochemical reactions by inhibiting the activity of FLT3 kinase. The compound interacts with FLT3 by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling molecules such as signal transducer and activator of transcription 5 (STAT5), Ras, MAPK, PI3K, and Akt . These interactions lead to the suppression of survival and proliferation signals in leukemic cells, making this compound a promising therapeutic agent for AML .

Cellular Effects

This compound has profound effects on various types of cells, particularly leukemic cells. It induces apoptosis in FLT3-driven AML cells by inhibiting FLT3/signal transducer and activator of transcription 5 phosphorylation . This inhibition disrupts cell signaling pathways that are essential for cell survival and proliferation. Additionally, this compound affects gene expression and cellular metabolism, further contributing to its anti-leukemic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of FLT3 kinase, leading to the inhibition of its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways that promote cell survival and proliferation. This compound also triggers apoptosis in FLT3-driven AML cells by disrupting the FLT3/signal transducer and activator of transcription 5 signaling axis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits favorable pharmacokinetic properties, including stability and minimal degradation . Long-term studies have shown that this compound maintains its inhibitory activity against FLT3 and continues to induce apoptosis in leukemic cells over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In murine xenograft models of FLT3-driven AML, this compound demonstrated dose-dependent tumor growth inhibition and regression . Higher doses of this compound resulted in more pronounced anti-tumor effects, although toxic or adverse effects were observed at excessively high doses .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it is processed by cytochrome P450 enzymes . These metabolic pathways influence the compound’s bioavailability and efficacy in inhibiting FLT3 kinase activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as leukemic cells, where it exerts its inhibitory effects on FLT3 kinase . The distribution of this compound is crucial for its therapeutic efficacy and overall pharmacokinetic profile .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FLT3 kinase . The compound’s activity is influenced by its localization, as it needs to be in proximity to FLT3 to effectively inhibit its kinase activity . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

The synthesis of BPR1J-097 involves multiple steps, starting with the preparation of the core sulphonamide pharmacophore. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

BPR1J-097 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified biological activities .

Comparison with Similar Compounds

BPR1J-097 is unique among FLT3 inhibitors due to its potent inhibitory activity and favorable pharmacokinetic properties. Similar compounds include:

    BPR1J-340: Another FLT3 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Quizartinib: A well-known FLT3 inhibitor that has been extensively studied and is currently in clinical use for the treatment of AML.

    Midostaurin: Another FLT3 inhibitor used in the treatment of AML.

This compound stands out due to its high selectivity for FLT3 and its potent inhibitory activity against FLT3-driven AML cells .

Properties

IUPAC Name

N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O3S/c1-32-14-16-33(17-15-32)23-12-10-20(11-13-23)27(34)28-26-19-25(29-30-26)21-6-5-7-22(18-21)31-37(35,36)24-8-3-2-4-9-24/h2-13,18-19,31H,14-17H2,1H3,(H2,28,29,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKKHABFIOHAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bpr1j-097
Reactant of Route 2
bpr1j-097
Reactant of Route 3
Reactant of Route 3
bpr1j-097
Reactant of Route 4
Reactant of Route 4
bpr1j-097
Reactant of Route 5
Reactant of Route 5
bpr1j-097
Reactant of Route 6
Reactant of Route 6
bpr1j-097
Customer
Q & A

Q1: What makes BPR1J-097 a potential therapeutic agent for AML?

A1: The research paper "this compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML" [] highlights that this compound demonstrates strong inhibitory activity against FLT3 kinase. FLT3 mutations are frequently observed in AML and contribute to the disease's progression. Therefore, targeting FLT3 kinase with inhibitors like this compound presents a promising therapeutic strategy for AML treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.